molecular formula C18H21N3O2 B2952881 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide CAS No. 2035007-17-9

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide

Cat. No.: B2952881
CAS No.: 2035007-17-9
M. Wt: 311.385
InChI Key: HBPYATIEYCEFMD-MDZDMXLPSA-N
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Description

N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is a pyrazole-based compound featuring a cinnamamide group (a derivative of cinnamic acid) linked to a pyrazole ring substituted at the 1-position with a tetrahydro-2H-pyran-2-ylmethyl (THP-methyl) moiety. This structure combines the aromaticity of cinnamamide with the heterocyclic versatility of pyrazole, enhanced by the steric and electronic effects of the THP group. The THP substituent is notable for its role as a protecting group in organic synthesis, often improving solubility and stability during reactions .

Properties

IUPAC Name

(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(10-9-15-6-2-1-3-7-15)20-16-12-19-21(13-16)14-17-8-4-5-11-23-17/h1-3,6-7,9-10,12-13,17H,4-5,8,11,14H2,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPYATIEYCEFMD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with a suitable tetrahydropyran derivative.

  • Attachment of the Cinnamamide Group: The cinnamamide group is introduced through a coupling reaction between the pyrazole derivative and cinnamoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et₃N).

Major Products Formed:

  • Oxidation Products: Pyrazolyl ketones or carboxylic acids.

  • Reduction Products: Reduced pyrazoles or alcohols.

  • Substitution Products: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent. Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The cinnamamide group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

a. Substituent Variations on Pyrazole

  • Target Compound : The 1-position of pyrazole is substituted with a THP-methyl group, which introduces a six-membered oxygen-containing ring. This substituent is distinct from aryl groups (e.g., phenyl, chlorophenyl) commonly found in similar compounds (e.g., derivatives in , such as compounds 3a–3e ) .
  • Analogous Compounds: : Compounds like 3a (1-phenyl) and 3b (1-(4-chlorophenyl)) feature aromatic substituents, enhancing π-π stacking interactions but lacking the steric bulk and polarity of the THP group .

b. Cinnamamide vs. Other Carboxamide Linkages

  • The cinnamamide group in the target compound provides a conjugated aromatic system, contrasting with carboxamide derivatives in (e.g., 3a–3e ) that lack extended conjugation. This difference may influence electronic properties and binding affinities .
  • and : Compounds like 41 and 7 incorporate pyrrole or imidazole-linked carboxamides, which prioritize hydrogen-bonding interactions over aromatic stacking .
Key Data Comparison
Parameter Target Compound Compound 3a () Compound 41 ()
Molecular Formula C₂₀H₂₁N₃O₂ (estimated) C₂₁H₁₅ClN₆O C₁₈H₁₈F₃N₅O
Molecular Weight ~335.4 g/mol 403.1 g/mol 392.2 g/mol
Key Substituent THP-methyl Phenyl Trifluoromethylpyridine
Synthesis Yield Not reported 68% 35%
Functional Group Cinnamamide Pyrazole-carboxamide Pyrrole-carboxamide

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is a compound that integrates a pyrazole ring with a tetrahydropyran moiety, which suggests potential biological activity in various medicinal applications. This compound's structure indicates it may interact with biological targets, influencing various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 284.35 g/mol. The compound features:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Tetrahydropyran moiety : A six-membered ring containing one oxygen atom.
  • Cinnamamide structure : An amide group attached to a phenylpropene.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Properties : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. Such mechanisms are critical for developing targeted cancer therapies.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their potential efficacy:

  • Anticancer Activity :
    • A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Activity :
    • Another research highlighted that certain pyrazole derivatives effectively reduced pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory conditions .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs were found to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerPyrazole derivativesInduction of apoptosis
Anti-inflammatoryPyrazole derivativesReduced cytokine levels
NeuroprotectiveRelated compoundsProtection against oxidative stress

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